molecular formula C19H20N4O4 B8287889 Pyridin-3-yl 4-[(2-benzoylhydrazino)carbonyl]piperidine-1-carboxylic acid

Pyridin-3-yl 4-[(2-benzoylhydrazino)carbonyl]piperidine-1-carboxylic acid

Cat. No. B8287889
M. Wt: 368.4 g/mol
InChI Key: YWWHLCIWUKOUER-UHFFFAOYSA-N
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Patent
US08207199B2

Procedure details

To a mixture of 1-[(pyridin-3 yloxy)carbonyl]piperidine-4-carboxylic acid (1.5 g) and DCM (15 mL) were added 1-hydroxybenzotriazole (HOBt) (0.85 g), benzohydrazine (0.86 g), and 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (WSC) hydrochloride (1.21 g), followed by stirring at room temperature for about 15 hours. To the reaction liquid were added chloroform and water, and the organic phase was separated. The organic phase was washed with water and saturated brine, and dried over magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (chloroform/methanol=100/0 to 90/10). To the purified product were added diisopropyl ether and methanol, and the resulting solid was collected by filtration and dried under reduced pressure to obtain pyridin-3-yl 4-[(2-benzoylhydrazino)carbonyl]piperidine-1-carboxylic acid (1.22 g).
Name
1-[(pyridin-3 yloxy)carbonyl]piperidine-4-carboxylic acid
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step Two
Quantity
0.86 g
Type
reactant
Reaction Step Two
Quantity
1.21 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1C=CC=C([O:7][C:8]([N:10]2[CH2:15][CH2:14][CH:13]([C:16]([OH:18])=O)[CH2:12][CH2:11]2)=[O:9])C=1.O[N:20]1[C:24]2C=[CH:26][CH:27]=[CH:28][C:23]=2N=N1.[CH:29]1[CH:34]=[CH:33][C:32]([C:35]([NH:37][NH2:38])=[O:36])=[CH:31][CH:30]=1.C(N=C=NCCCN(C)C)C>O.C(Cl)(Cl)Cl.C(Cl)Cl>[N:20]1[CH:26]=[CH:27][CH:28]=[C:23]([CH:15]2[CH2:14][CH:13]([C:16]([NH:38][NH:37][C:35](=[O:36])[C:32]3[CH:33]=[CH:34][CH:29]=[CH:30][CH:31]=3)=[O:18])[CH2:12][CH2:11][N:10]2[C:8]([OH:7])=[O:9])[CH:24]=1

Inputs

Step One
Name
1-[(pyridin-3 yloxy)carbonyl]piperidine-4-carboxylic acid
Quantity
1.5 g
Type
reactant
Smiles
N1=CC(=CC=C1)OC(=O)N1CCC(CC1)C(=O)O
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.85 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
0.86 g
Type
reactant
Smiles
C1=CC=C(C=C1)C(=O)NN
Name
Quantity
1.21 g
Type
reactant
Smiles
C(C)N=C=NCCCN(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for about 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To the reaction liquid
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
WASH
Type
WASH
Details
The organic phase was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (chloroform/methanol=100/0 to 90/10)
ADDITION
Type
ADDITION
Details
To the purified product were added diisopropyl ether and methanol
FILTRATION
Type
FILTRATION
Details
the resulting solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
N1=CC(=CC=C1)C1N(CCC(C1)C(=O)NNC(C1=CC=CC=C1)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.22 g
YIELD: CALCULATEDPERCENTYIELD 55.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.